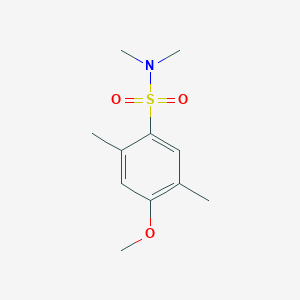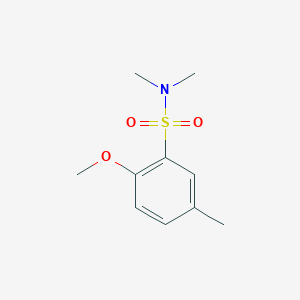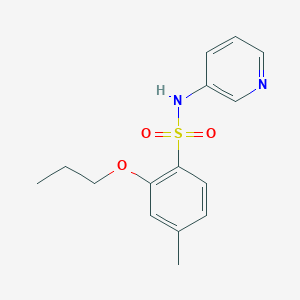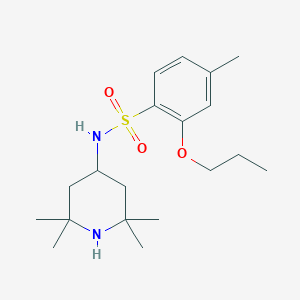
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (TMPB) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TMPB is a crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in the body. One proposed target is carbonic anhydrase, which is inhibited by 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. Other potential targets include zinc ions and other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of zinc ions, and the modulation of cellular signaling pathways. These effects make 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide a promising candidate for further investigation as a potential therapeutic agent.
実験室実験の利点と制限
One advantage of using 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several potential future directions for research on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of investigation could be the development of new fluorescent probes based on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide for the detection of other metal ions in biological systems. Another potential direction could be the investigation of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, further research could be conducted to better understand the mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its effects on different biological systems.
合成法
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide as a yellow solid with a high yield.
科学的研究の応用
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. In addition, 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
製品名 |
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C16H20N2O2S |
分子量 |
304.4 g/mol |
IUPAC名 |
2,3,5,6-tetramethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-10-6-7-17-15(8-10)18-21(19,20)16-13(4)11(2)9-12(3)14(16)5/h6-9H,1-5H3,(H,17,18) |
InChIキー |
MTHVXXMMKMCAQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
正規SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)





![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)